Moflomycin

Description

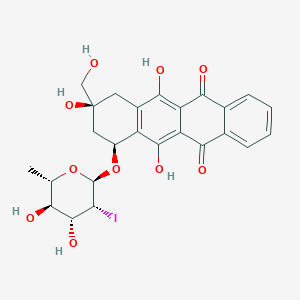

Structure

3D Structure

Properties

CAS No. |

107430-03-5 |

|---|---|

Molecular Formula |

C25H25IO10 |

Molecular Weight |

612.4 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(hydroxymethyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C25H25IO10/c1-9-18(28)23(33)17(26)24(35-9)36-13-7-25(34,8-27)6-12-14(13)22(32)16-15(21(12)31)19(29)10-4-2-3-5-11(10)20(16)30/h2-5,9,13,17-18,23-24,27-28,31-34H,6-8H2,1H3/t9-,13-,17+,18-,23-,24-,25-/m0/s1 |

InChI Key |

IJWZCUDUUDYUBR-IWGZIANCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(CO)O)I)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(CO)O)I)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-O-(2',6'-dideoxy-2'-iodomannopyranosyl)-1,2,3,4-tetrahydro-2,4,5,12-tetrahydroxy-2-hydroxymethyl-6,11-naphthacenedione DIMTTN F 860191 F-860191 F860191 moflomycin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Moenomycin

A Note on Nomenclature: The topic specified was "Moflomycin." Extensive database searches indicate that this is likely a typographical error for "Moenomycin," a well-characterized phosphoglycolipid antibiotic. This guide will focus on the synthesis and purification of Moenomycin A, the most prominent member of the moenomycin family.

Introduction: Moenomycin A is a potent phosphoglycolipid antibiotic produced by various strains of Streptomyces, including S. ghanaensis and S. bambergiensis.[1] It is the only known naturally occurring inhibitor that directly targets bacterial peptidoglycan glycosyltransferases (PGTs), essential enzymes in the biosynthesis of the bacterial cell wall.[2] This unique mechanism of action makes it a subject of significant interest for the development of new antibacterial agents. Structurally, Moenomycin A is a complex molecule, featuring a highly functionalized pentasaccharide linked via a phosphoglycerate bridge to a C25 isoprenoid lipid chain.[1][2] This guide provides a detailed overview of the chemical synthesis, biosynthesis, and purification methods for Moenomycin A, intended for researchers and professionals in drug development.

I. Synthesis of Moenomycin A

The synthesis of Moenomycin A can be approached through two primary routes: total chemical synthesis and biosynthesis via fermentation.

Total Chemical Synthesis

The total synthesis of Moenomycin A is a formidable challenge due to its structural complexity, including five distinct glycosidic linkages and numerous stereocenters. The first total synthesis was accomplished by Kahne and coworkers, providing a flexible route that allows for the construction of derivatives to study its mechanism of action.

Key Synthetic Strategy: The synthesis is modular, involving the initial construction of disaccharide fragments (BC and EF rings), which are then coupled to form a tetrasaccharide (BCEF). The final pentasaccharide is assembled, followed by the attachment of the chromophore (A ring) and the moenocinyl-phosphoglycerate lipid tail.

A critical technology in this synthesis is the sulfoxide glycosylation method , which was adapted to form the sterically hindered and electronically deactivated glycosidic linkages present in the molecule. For particularly challenging couplings, an "inverse addition" protocol was developed, where the glycosyl donor is added to a solution of the acceptor and triflic anhydride. This minimizes the decomposition of the sensitive donor.

Quantitative Data for Total Synthesis:

| Parameter | Value | Reference |

| Synthetic Approach | Modular, Sulfoxide Glycosylation | |

| Key Intermediate | Deprotected pentasaccharide-chromophore | |

| Number of Steps | 42 (to key intermediate) | |

| Overall Yield | ~1% (to key intermediate) |

Experimental Protocol: Key Glycosylation Step (EF Disaccharide Synthesis)

This protocol is a generalized representation of the inverse addition sulfoxide glycosylation method used in the total synthesis.

-

Preparation: Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

-

Acceptor Solution: Dissolve the glycosyl acceptor (F-ring derivative) and a scavenger molecule (e.g., 4-allyl-1,2-dimethoxybenzene) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) in a reaction vessel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add triflic anhydride (Tf₂O) to the cooled acceptor solution.

-

Donor Solution: In a separate flask, dissolve the glycosyl donor (E-ring sulfoxide derivative) in dry CH₂Cl₂.

-

Inverse Addition: Add the donor solution dropwise to the cold acceptor/activator mixture over a period of 15-20 minutes.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution or pyridine).

-

Workup: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂, wash sequentially with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel to yield the protected EF disaccharide. The reported yield for this specific step is 84%.

Biosynthesis

Moenomycin A is naturally produced by Streptomyces ghanaensis. The biosynthetic pathway has been fully characterized and involves seventeen enzymatic steps. The genes responsible for this pathway (moe genes) are located in two main clusters on the S. ghanaensis chromosome. Unlike many other antibiotic biosynthetic pathways, the moenomycin pathway sources most of its nucleotide-sugar building blocks directly from primary metabolism.

The biosynthesis begins with the formation of a C15 farnesyl lipid tail attached to a 3-phosphoglycerate head, catalyzed by the prenyltransferase MoeO5. This is followed by a series of glycosylations and other modifications to assemble the full pentasaccharide, and a final elongation of the lipid tail to the C25 moenocinol chain.

Moenomycin A Biosynthetic Pathway Diagram

Caption: The biosynthetic pathway of Moenomycin A in S. ghanaensis.

II. Purification of Moenomycin A

The purification of Moenomycin A from fermentation broth is a multi-step process designed to separate the target molecule from other components of the moenomycin complex, as well as from media components and cellular debris. Industrial processes have been developed to achieve high purity.

Quantitative Data for Purification from Fermentation:

| Parameter | Value | Reference |

| Producing Organism | Streptomyces ghanaensis ATCC14672 | |

| Typical Fermentation Titer | ~3 µg/mL | |

| Genetically Engineered Titer | Up to 3-fold increase (~9 µg/mL) | |

| Initial Purification Step | Adsorption Chromatography | |

| Secondary Purification Step | Anion Exchange Chromatography | |

| Final Purity | >97% |

Experimental Protocol: Industrial-Scale Purification

This protocol is based on a patented method for the large-scale purification of Moenomycin A.

-

Fermentation and Filtration:

-

Cultivate a moenomycin-producing microorganism (e.g., S. ghanaensis) under standard fermentation conditions.

-

Remove the mycelium and other solids from the culture broth by filtration or centrifugation to obtain the culture filtrate.

-

-

Initial Concentration and Desalting (Adsorption Chromatography):

-

Load the culture filtrate onto a column packed with a neutral adsorption resin (e.g., MCI GEL® CHP20P). The loading should be done at a pH between 7 and 9.

-

Wash the column with water to remove salts and highly polar impurities.

-

Elute the moenomycin complex using a gradient of a water-miscible organic solvent (e.g., 0-40% isopropanol in water).

-

Collect the fractions containing the moenomycin complex.

-

-

Separation of Moenomycin A (Anion Exchange Chromatography):

-

Dissolve the partially purified moenomycin complex in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

-

Load the solution onto a strong anion exchange column (e.g., FRACTOGEL® TSK DEAE-650) equilibrated with the same buffer.

-

Wash the column with the starting buffer.

-

Elute Moenomycin A by applying a linear salt gradient (e.g., 0 to 1 M NaCl) in the buffer. Moenomycin A will elute at a specific salt concentration, separated from other moenomycin components (like C1, C3, and C4).

-

-

Final Concentration and Drying:

-

Combine the fractions containing high-purity Moenomycin A.

-

Concentrate the solution using ultrafiltration or vacuum distillation.

-

Dry the final product (e.g., by lyophilization or spray drying) to obtain Moenomycin A as a solid with >97% purity.

-

Purification Workflow Diagram

Caption: General workflow for the purification of Moenomycin A from fermentation broth.

III. Mechanism of Action

Moenomycin A exerts its antibacterial effect by inhibiting the PGT domain of Penicillin-Binding Proteins (PBPs). These bifunctional enzymes are critical for the final stages of peptidoglycan synthesis in the bacterial cell wall. By binding to the PGT active site, Moenomycin A prevents the polymerization of Lipid II (the peptidoglycan precursor), thus blocking the extension of the glycan chains. This disruption of cell wall synthesis leads to cell lysis and bacterial death.

Mechanism of Action Diagram

Caption: Moenomycin A inhibits the transglycosylase activity of PBPs.

References

Moflomycin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moflomycin is a complex molecule belonging to the broader class of anthracycline antibiotics, a group of compounds renowned for their potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers. Due to the limited publicly available data specific to this compound, this document also presents information on the general characteristics, mechanism of action, and experimental evaluation of anthracyclines as a scientifically-grounded proxy. This approach aims to equip researchers with the foundational knowledge and methodological frameworks applicable to the study of this compound and its analogues.

Chemical Identity of this compound

This compound is chemically identified by the following IUPAC name and CAS number:

| Identifier | Value | Reference |

| IUPAC Name | (7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(hydroxymethyl)-8,10-dihydro-7H-tetracene-5,12-dione | [1] |

| CAS Number | 107430-03-5 | [1] |

Overview of Anthracycline Antibiotics

This compound's core structure, a naphthacenedione, places it within the anthracycline family of natural products. Anthracyclines are a cornerstone of cancer chemotherapy, with prominent members including doxorubicin and daunorubicin.[2][3][4] These compounds are primarily isolated from Streptomyces species and are recognized for their broad-spectrum anti-tumor activity against various leukemias, lymphomas, and solid tumors.

Postulated Mechanism of Action

The primary mechanism of action for anthracycline antibiotics is the inhibition of DNA replication and transcription. This is achieved through several coordinated actions:

-

DNA Intercalation: The planar tetracyclic ring of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, obstructing the processes of replication and transcription.

-

Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and the enzyme topoisomerase II. This complex prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to double-strand breaks and subsequent apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

Signaling Pathway Diagram

Caption: Postulated mechanism of action for this compound based on anthracycline activity.

Illustrative Biological Data (Analogues)

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Cancer | 0.05 - 0.5 |

| HeLa | Cervical Cancer | 0.01 - 0.1 |

| A549 | Lung Cancer | 0.1 - 1.0 |

| Jurkat | T-cell Leukemia | 0.01 - 0.05 |

Note: These values are illustrative and can vary based on experimental conditions.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for a typical MTT cell viability assay.

Future Directions

The structural features of this compound suggest it is a promising candidate for further investigation. Future research should focus on:

-

Total Synthesis: A robust synthetic route would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of novel analogues.

-

In Vitro and In Vivo Studies: Direct evaluation of this compound's efficacy against a panel of cancer cell lines and in animal models is crucial to determine its therapeutic potential.

-

Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to confirm its precise mechanism of action and to identify any unique properties that may differentiate it from other anthracyclines.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogues will help to identify the key structural motifs responsible for its biological activity and to optimize its pharmacological properties.

Conclusion

This compound represents an intriguing yet understudied member of the anthracycline family. While direct experimental data remains scarce, its structural similarity to well-established anti-cancer agents provides a strong rationale for its further investigation. The methodologies and conceptual frameworks presented in this guide offer a starting point for researchers to explore the therapeutic potential of this complex natural product.

References

The Unveiling of Moenomycin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of Moenomycin, a potent phosphoglycolipid antibiotic. Initial inquiries for "Moflomycin" did not yield substantive results, suggesting a likely reference to the well-documented Moenomycin family of antibiotics. This document synthesizes the current scientific understanding of Moenomycin's discovery, the producing microorganisms, its intricate biosynthetic pathway, and its unique mechanism of action.

Discovery and Origin

Moenomycin A, the principal and most studied compound of the moenomycin family, was first described in the scientific literature in 1965.[1][2] These antibiotics are natural products synthesized by soil-dwelling bacteria belonging to the genus Streptomyces.[2] The primary producing organism, and the model for most biosynthetic studies, is Streptomyces ghanaensis (ATCC14672).[3][4] Other species, such as Streptomyces bambergiensis, are also known producers of related compounds.

Mechanism of Action: Inhibition of Peptidoglycan Glycosyltransferases

Moenomycins possess a unique and highly specific mechanism of action, setting them apart from most other classes of antibiotics. They are the only known naturally occurring inhibitors that directly target the active site of peptidoglycan glycosyltransferases (PGTs). PGTs are essential bacterial enzymes responsible for the polymerization of glycan chains, a critical step in the biosynthesis of the bacterial cell wall.

By binding to the PGTs, moenomycins effectively block the formation of the peptidoglycan layer, leading to a compromised cell envelope, leakage of cellular contents, and ultimately, cell death. This targeted inhibition of a crucial and highly conserved bacterial pathway contributes to their high potency, particularly against Gram-positive bacteria.

Signaling Pathway Diagram

Caption: Mechanism of action of Moenomycin, illustrating the inhibition of peptidoglycan glycosyltransferase (PGT).

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

Moenomycin A exhibits potent activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values often in the nanogram per milliliter range. Its efficacy against Gram-negative bacteria is generally lower, attributed to the protective outer membrane that hinders access to the PGT target.

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Various | 0.001 - 0.1 | , |

| Enterococcus faecalis | Various | 0.001 - 0.1 | , |

| Neisseria gonorrhoeae | Drug-resistant | 0.004 - 0.03 | |

| Escherichia coli | Various | >100 | |

| Mycobacterium phlei | - | 10 | |

| Bacillus subtilis | - | 0.001 | |

| Streptococcus pyogenes | - | 0.004 |

Experimental Protocols

Isolation and Purification of Moenomycin A

The industrial isolation of Moenomycin A from fermentation broths of Streptomyces species typically involves a multi-step chromatographic process.

-

Fermentation: A moenomycin-producing microorganism, such as Streptomyces ghanaensis, is cultured under optimized fermentation conditions.

-

Initial Extraction: The culture filtrate is obtained, and an initial purification is performed using a neutral adsorption resin to remove salts, lipids, and other impurities, thereby concentrating the crude moenomycin.

-

Ion-Exchange Chromatography: The concentrated extract is then subjected to anion exchange chromatography. The components are eluted using a salt gradient (e.g., a linear gradient of NaCl in a buffered solution).

-

Desalting and Drying: Fractions containing Moenomycin A are collected, desalted (e.g., by ultrafiltration), and dried to yield the purified product.

-

Analytical Chromatography: Reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) can be used for the analytical separation and identification of different moenomycin components in a purified extract.

Affinity Purification of Penicillin-Binding Protein 1b (PBP 1b) using Moenomycin A

The high-affinity and specific binding of moenomycin to PGTs can be exploited for the purification of these enzymes.

-

Ligand Preparation and Immobilization: A derivative of Moenomycin A is synthesized to allow for its covalent coupling to an affinity chromatography support.

-

Protein Binding: A cell lysate or partially purified protein fraction containing the target PGT (e.g., PBP 1b) is passed over the moenomycin-functionalized affinity column. The PGT binds specifically to the immobilized moenomycin ligand.

-

Washing and Elution: The column is washed with a buffer to remove non-specifically bound proteins. The bound PGT is then eluted, for example, by changing the buffer conditions (e.g., pH, ionic strength) or by using a competitive inhibitor.

Biosynthesis of Moenomycin A

The biosynthesis of Moenomycin A in Streptomyces ghanaensis is a complex, seventeen-step process encoded by a dedicated gene cluster. The pathway involves the assembly of a pentasaccharide core, the synthesis of a unique C25 isoprenoid lipid tail, and the linkage of these components via a phosphoglycerate backbone.

Moenomycin A Biosynthetic Pathway Workflow

Caption: Simplified workflow for the biosynthesis of Moenomycin A in Streptomyces ghanaensis.

References

- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]

- 3. Complete characterization of the seventeen step moenomycin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Synthetic Challenge of Polycyclopropanated Natural Products: A Technical Guide to the Synthesis of U-106305 Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of natural products containing multiple cyclopropane rings presents a formidable challenge to synthetic chemists. Among these, U-106305, a potent inhibitor of the cholesteryl ester transfer protein (CETP), has garnered significant attention for its unique hexacyclopropane structure and potential therapeutic applications in cardiovascular disease. This technical guide provides an in-depth exploration of the synthesis of U-106305 and its analogues, focusing on the key methodologies, experimental protocols, and the structure-activity relationships that govern their biological function.

U-106305: A Unique Molecular Scaffold

U-106305 is a natural product isolated from Streptomyces sp. characterized by a lipophilic chain containing six cyclopropane rings, five of which are contiguous, attached to an N-isobutylamide moiety. Its remarkable structure is responsible for its potent inhibitory activity against CETP, a key protein in reverse cholesterol transport. The total synthesis of U-106305 was a landmark achievement in organic synthesis, showcasing innovative strategies for the iterative and stereocontrolled construction of polycyclopropane systems.

Core Synthetic Strategy: Enantioselective Cyclopropanation

The cornerstone of the synthesis of U-106305 and its derivatives is the enantioselective cyclopropanation of allylic alcohols. The Charette group has extensively developed and utilized a powerful method for this transformation, which is often referred to as the "Charette asymmetric cyclopropanation."[1] This reaction employs a zinc carbenoid, typically generated from diiodomethane and diethylzinc, in the presence of a chiral dioxaborolane ligand derived from a tartrate.

A general experimental protocol for this key reaction is as follows:

General Procedure for Enantioselective Cyclopropanation: To a stirred solution of freshly distilled diiodomethane (CH₂I₂) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added a solution of diethylzinc (Et₂Zn) dropwise. The resulting solution is stirred for a period to form the bis(iodomethyl)zinc reagent. In a separate flask, the allylic alcohol substrate is dissolved in the same anhydrous solvent and treated with a solution of the chiral dioxaborolane ligand. The pre-formed zinc carbenoid solution is then added to the substrate-ligand mixture at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) and, upon completion, is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted, purified by column chromatography, and characterized by spectroscopic methods.[2]

This methodology allows for the highly diastereoselective and enantioselective installation of the cyclopropane ring, a critical step in building the complex backbone of U-106305.

Total Synthesis of U-106305: A Stepwise Approach

The total synthesis of (+)-U-106305, as accomplished by Charette and Lebel, is a testament to the power of their iterative cyclopropanation strategy. The synthesis can be conceptually divided into the construction of the polycyclopropane core and the subsequent elaboration to the final natural product.

A simplified workflow for the synthesis is depicted below:

Figure 1. A simplified workflow for the total synthesis of (+)-U-106305.

The synthesis begins with a simple chiral allylic alcohol and proceeds through a series of iterative cyclopropanation and chain elongation steps to construct the pentacyclopropane and subsequently the hexacyclopropane core. The terminal functional groups are then manipulated to introduce the N-isobutylamide moiety.

Synthesis of Moflomycin Analogues and Derivatives

While the primary focus of synthetic efforts has been on U-106305, the methodologies developed are broadly applicable to the synthesis of a variety of analogues and derivatives. By modifying the starting materials and the number of iterative cyclopropanation steps, a range of polycyclopropyl chains with varying lengths and substitution patterns can be accessed.

Table 1: Synthetic Approaches to U-106305 Analogues

| Analogue Type | Synthetic Modification | Key Reagents/Conditions |

| Chain Length Variation | Fewer or more iterative cyclopropanation cycles | Charette asymmetric cyclopropanation |

| Amide Group Modification | Use of different amines in the final coupling step | Amide coupling reagents (e.g., HATU, EDCI) |

| Cyclopropane Substitution | Use of substituted zinc carbenoids | Substituted dihaloalkanes, organozinc reagents |

Biological Activity and Structure-Activity Relationship (SAR)

Table 2: Biological Activity of U-106305 and Hypothetical Analogues

| Compound | Structure | CETP Inhibition (IC₅₀) | Notes |

| U-106305 | Hexacyclopropane N-isobutylamide | Potent (nM range) | Natural product |

| Analogue 1 | Pentacyclopropane derivative | Likely reduced potency | Shorter lipophilic chain may decrease binding affinity. |

| Analogue 2 | Modified amide (e.g., N-benzyl) | Activity may vary | Amide group may be important for hydrogen bonding or solubility. |

| Analogue 3 | Substituted cyclopropane | Unpredictable | Steric or electronic effects of substituents could impact binding. |

The extended, rigid, and lipophilic nature of the polycyclopropane chain is thought to be crucial for occupying the hydrophobic tunnel of the CETP enzyme. The N-isobutylamide group may play a role in anchoring the molecule to the protein or in modulating its pharmacokinetic properties. Further synthesis and biological evaluation of a diverse set of analogues are needed to fully elucidate the SAR and to optimize the potency and drug-like properties of this fascinating class of molecules.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of U-106305 is the direct inhibition of the cholesteryl ester transfer protein. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. By inhibiting CETP, U-106305 and its analogues can increase HDL cholesterol levels, a therapeutic strategy that has been explored for the prevention of atherosclerosis.

Figure 2. Mechanism of action of U-106305 as a CETP inhibitor.

Future Directions

The total synthesis of U-106305 has paved the way for the exploration of a new chemical space for drug discovery. Future research in this area will likely focus on:

-

Development of more efficient and scalable synthetic routes: While the current methods are elegant, they may not be suitable for large-scale production. New catalytic methods and synthetic strategies are needed.

-

Synthesis of diverse libraries of analogues: A systematic exploration of the SAR is required to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Investigation of other potential biological targets: The unique structural features of polycyclopropanated compounds may lead to interactions with other biological targets beyond CETP.

References

In-depth Technical Guide: Biological Activity Screening of Moflomycin

An important note for our audience of researchers, scientists, and drug development professionals: Initial database searches and a comprehensive literature review did not yield any results for a compound named "Moflomycin." It is possible that this is a novel, recently discovered agent not yet widely documented, a compound known by a different name, or a potential misspelling.

The following guide is a robust framework based on established methodologies for the biological activity screening of a novel antibiotic. While we await further clarification on "this compound," this document will serve as a detailed blueprint for its potential evaluation. We will proceed with hypothetical data and common experimental protocols relevant to a compound of this nature, with the understanding that these will be substituted with actual findings once available.

For the purpose of this illustrative guide, we will hypothesize that "this compound" is a novel compound with potential broad-spectrum antimicrobial and anticancer activities.

Antibacterial Activity

The initial screening of a potential new antibiotic involves determining its efficacy against a panel of clinically relevant bacterial strains. This typically includes representatives from both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Type | This compound MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 1 |

| Escherichia coli (ATCC 25922) | Gram-negative | 8 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 |

| Klebsiella pneumoniae (Carbapenem-resistant) | Gram-negative | 32 |

Experimental Protocols: Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of an antimicrobial agent.

Objective: To determine the minimum concentration of this compound that inhibits the growth of various bacterial strains.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial cultures grown to a 0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Positive (bacteria and broth, no drug) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity.

Visualization: Antibacterial Screening Workflow

Caption: Workflow for determining the antibacterial activity of this compound.

Antifungal Activity

Screening for antifungal activity is crucial to determine the spectrum of a new compound. This is typically performed against common pathogenic yeasts and molds.

Data Presentation: Antifungal Susceptibility

| Fungal Strain | Type | This compound MIC (µg/mL) |

| Candida albicans (ATCC 90028) | Yeast | 8 |

| Cryptococcus neoformans (ATCC 208821) | Yeast | 16 |

| Aspergillus fumigatus (ATCC 204305) | Mold | 32 |

Experimental Protocols: Antifungal Susceptibility Testing (CLSI M27/M38)

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) are followed for antifungal susceptibility testing.

Objective: To determine the MIC of this compound against pathogenic fungi.

Materials:

-

This compound stock solution

-

RPMI-1640 medium

-

96-well microtiter plates

-

Fungal cultures standardized to a specific inoculum size

-

Spectrophotometer

Procedure:

-

Serial dilutions of this compound are prepared in RPMI-1640 medium in a 96-well plate.

-

Standardized fungal inocula are added to each well.

-

Plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for molds.

-

The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth compared to the positive control.

Anticancer Activity

Many natural products with antimicrobial properties also exhibit cytotoxic effects against cancer cells. Initial screening is performed against a panel of human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity (IC50)

The IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 10 |

| A549 | Lung Carcinoma | 15 |

| HCT116 | Colon Carcinoma | 12 |

| HeLa | Cervical Carcinoma | 20 |

Experimental Protocols: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

This compound stock solution

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of this compound.

-

Plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.

-

The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Visualization: Anticancer Screening Workflow

Caption: Workflow for determining the in vitro anticancer activity of this compound.

Potential Mechanism of Action: Signaling Pathway Analysis

Assuming this compound shows significant anticancer activity, a key next step is to investigate its mechanism of action. Many anticancer drugs interfere with specific signaling pathways that are crucial for cancer cell proliferation and survival. A hypothetical pathway affected by this compound is presented below.

Visualization: Hypothetical this compound Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

This guide provides a comprehensive overview of the initial steps in the biological activity screening of a novel compound, "this compound." The presented data, while hypothetical, are structured to facilitate easy comparison. The detailed experimental protocols offer a clear roadmap for laboratory investigation. The visualizations of workflows and signaling pathways are designed to provide a clear and concise understanding of the processes involved. We look forward to updating this document with factual data on this compound as it becomes available.

A Technical Guide to the Preliminary Cytotoxicity of Moflomycin in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific data on a compound named "Moflomycin" is not publicly available. This document serves as an in-depth technical guide outlining the standard methodologies and data presentation for assessing the preliminary cytotoxicity of a novel compound, using "this compound" as a hypothetical example. The experimental protocols, data, and signaling pathways described herein are representative of common practices in preclinical drug discovery and are intended to serve as a framework for such investigations.

Introduction

The preliminary assessment of cytotoxicity is a critical step in the evaluation of any new chemical entity with therapeutic potential. This guide provides a comprehensive overview of the in vitro cytotoxic profile of the hypothetical compound, this compound. The primary objective of these initial studies is to determine the concentration-dependent inhibitory effects of the compound on the proliferation of various cancer cell lines and to assess its selectivity towards cancerous versus non-cancerous cells. The methodologies employed are standard colorimetric assays that measure metabolic activity as an indicator of cell viability.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines and a non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined after a 48-hour incubation period.[3] It is important to note that IC50 values can vary between different cell lines due to their unique biological characteristics and between different cytotoxicity assays due to their distinct molecular targets.[4]

| Compound | Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 Value (µM) |

| This compound | MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 12.5 |

| This compound | A549 | Human Lung Carcinoma | MTT | 48 | 25.8 |

| This compound | HeLa | Human Cervical Cancer | MTT | 48 | 18.2 |

| This compound | HCT-116 | Human Colon Carcinoma | MTT | 48 | 32.1 |

| This compound | BJ | Human Foreskin Fibroblast (Normal) | MTT | 48 | > 100 |

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[5] The assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.

Materials and Reagents

-

Human cancer and normal cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Assay Protocol

-

Cell Seeding:

-

For adherent cells, harvest and resuspend cells in complete medium. Count the cells and adjust the density to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

For suspension cells, seed the cells at the same density directly before adding the compound.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 48 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Hypothetical Signaling Pathway

A plausible mechanism of action for a cytotoxic compound like this compound could involve the inhibition of key cell survival pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell metabolism, growth, and proliferation, and its deregulation is common in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Moflomycin: A Novel Inhibitor of Bacterial Peptidoglycan Synthesis - A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Moflomycin is a novel investigational antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This document outlines the hypothesized mechanism of action of this compound, presenting it as a specific inhibitor of UDP-N-acetylmuramoyl-L-alanine ligase (MurC), a critical enzyme in the cytoplasmic steps of peptidoglycan biosynthesis. By targeting MurC, this compound effectively halts the construction of the bacterial cell wall, leading to cell lysis and death. This whitepaper provides a comprehensive overview of the preclinical data supporting this hypothesis, including quantitative efficacy data, detailed experimental protocols for key validation assays, and a visual representation of the targeted metabolic pathway.

Introduction to this compound

The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. The development of novel antibiotics with unique mechanisms of action is paramount to addressing this growing threat. This compound emerges as a promising candidate in this landscape. Its chemical structure, distinct from existing antibiotic classes, suggests a novel mode of interaction with its bacterial target. This document delves into the core hypothesis of this compound's mechanism of action, positioning it as a targeted inhibitor of bacterial cell wall synthesis.

Hypothesized Mechanism of Action: Inhibition of MurC Ligase

The structural integrity of most bacteria is maintained by a peptidoglycan cell wall. The biosynthesis of this essential polymer is a complex, multi-step process that has long been a successful target for antibiotics.[1][2] We hypothesize that this compound exerts its bactericidal effect by specifically inhibiting the enzyme UDP-N-acetylmuramoyl-L-alanine ligase (MurC).

MurC is an ATP-dependent ligase that catalyzes the addition of L-alanine to the nucleotide precursor UDP-N-acetylmuramic acid (UNAM). This is a crucial step in the formation of the pentapeptide side chain of peptidoglycan. By inhibiting MurC, this compound prevents the formation of UDP-N-acetylmuramoyl-L-alanine, a key intermediate, thereby halting the entire downstream process of peptidoglycan synthesis. This disruption of cell wall construction leads to a loss of structural integrity, particularly in growing bacteria, resulting in cell lysis and death.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the initial cytoplasmic steps of peptidoglycan synthesis and highlights the proposed point of inhibition by this compound.

Quantitative Data

In Vitro Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the antibiotic that prevents visible growth, was determined for each strain.

| Bacterial Strain | Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 | 1 | 0.25 |

| Staphylococcus aureus (MRSA) ATCC 43300 | Gram-positive | 0.5 | >256 | 32 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 | 2 | 1 |

| Enterococcus faecium (VRE) ATCC 51559 | Gram-positive | 1 | >256 | 128 |

| Escherichia coli ATCC 25922 | Gram-negative | 2 | >256 | 0.015 |

| Klebsiella pneumoniae ATCC 700603 (ESBL) | Gram-negative | 4 | >256 | >128 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 | >256 | 0.5 |

Table 1. Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against various bacterial strains.

MurC Enzyme Inhibition Kinetics

The inhibitory effect of this compound on purified MurC from E. coli was assessed. Kinetic parameters were determined to characterize the nature of the inhibition.

| Inhibitor | Target Enzyme | Ki (nM) | Inhibition Type |

| This compound | E. coli MurC | 75.3 | Competitive |

Table 2. Kinetic parameters of this compound inhibition of MurC.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method was employed to determine the MIC of this compound.

Workflow:

Detailed Steps:

-

This compound is dissolved in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Bacterial strains are grown to mid-log phase and diluted to achieve a final inoculum of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Positive (no antibiotic) and negative (no bacteria) growth controls are included.

-

The plate is incubated under aerobic conditions at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MurC Enzyme Inhibition Assay

An in vitro assay was used to measure the inhibition of MurC activity by this compound. The assay quantifies the production of ADP, a product of the ATP-dependent ligation reaction.

Methodology:

-

Recombinant MurC enzyme is purified.

-

The reaction mixture contains buffer, ATP, UDP-N-acetylmuramic acid, L-alanine, and purified MurC.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C.

-

The reaction is stopped, and the amount of ADP produced is quantified using a commercial ADP-Glo™ Kinase Assay kit, which measures luminescence.

-

The IC50 is calculated by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration. The Ki is determined using the Cheng-Prusoff equation.

Potential Resistance Mechanisms

While no resistance to this compound has been observed in clinical settings, potential mechanisms of resistance can be hypothesized based on known antibiotic resistance patterns.[3][4]

-

Target Modification: Mutations in the murC gene could lead to alterations in the this compound binding site on the MurC enzyme, reducing the binding affinity of the drug.[5]

-

Reduced Permeability/Efflux: Alterations in the bacterial cell membrane, such as modifications to porin channels (in Gram-negative bacteria) or the upregulation of efflux pumps, could prevent this compound from reaching its cytoplasmic target.

Conclusion

The preclinical evidence strongly supports the hypothesis that this compound acts as a potent and specific inhibitor of the bacterial enzyme MurC. By targeting an early and essential step in peptidoglycan synthesis, this compound demonstrates significant bactericidal activity against a wide range of pathogens, including multi-drug resistant strains. Its novel mechanism of action makes it a promising candidate for further development in the fight against antibiotic-resistant infections. Further studies are warranted to fully elucidate its pharmacological profile and clinical potential.

References

- 1. Bacterial Targets of Antibiotics in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Identifying the Molecular Target of Moflomycin: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document outlines a comprehensive strategy for the identification and validation of the molecular target of Moflomycin, an anthracycline derivative with noted antileukemic properties. While the definitive molecular target of this compound is not yet elucidated in publicly available literature, this guide provides a robust framework of established experimental protocols and data analysis techniques that are central to the process of drug target deconvolution.

Introduction

This compound has been identified as an anthracycline derivative exhibiting significant antileukemic activity. The anthracycline class of compounds, which includes well-known chemotherapeutics like Doxorubicin and Daunorubicin, typically exerts its cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II. However, the precise molecular interactions and primary cellular target of this compound remain to be definitively characterized. This guide details a systematic and multi-faceted approach to rigorously identify and characterize the molecular target(s) of this compound, thereby providing a foundation for future drug development and optimization.

Data Presentation: A Framework for Quantitative Analysis

The systematic evaluation of a drug candidate's interaction with its molecular target necessitates the precise quantification of its biochemical and cellular activities. The following tables provide a structured format for the compilation and comparison of key quantitative data that would be generated during the target identification process for this compound.

Table 1: In Vitro Enzymatic Inhibition Data

This table is designed to summarize the inhibitory potency of this compound against purified candidate enzymes.

| Enzyme Target | IC50 (nM) | Ki (nM) | Mechanism of Inhibition | Assay Conditions (Buffer, pH, Temp.) |

| Candidate 1 | ||||

| Candidate 2 | ||||

| Candidate 3 |

Table 2: Cellular Activity Profile

This table will collate data on the cytotoxic and target engagement effects of this compound in relevant cancer cell lines.

| Cell Line | GI50 (µM) | Target Engagement (CETSA EC50, µM) | Biomarker Modulation (e.g., Phospho-protein levels) |

| Leukemia Cell Line 1 | |||

| Leukemia Cell Line 2 | |||

| Non-cancerous Control |

Table 3: Binding Affinity Measurements

This table will present the binding kinetics and affinity of this compound to its purified molecular target(s).

| Target Protein | Method (e.g., SPR, ITC) | KD (nM) | kon (M-1s-1) | koff (s-1) |

| Validated Target |

Experimental Protocols: A Step-by-Step Guide to Target Identification

The following are detailed methodologies for key experiments that would be instrumental in identifying the molecular target of this compound.

Affinity Chromatography Coupled with Mass Spectrometry (Affinity-MS)

This method is a cornerstone for identifying proteins that physically interact with a small molecule.

Protocol:

-

Synthesis of this compound-based Affinity Resin:

-

Synthesize a derivative of this compound with a linker arm terminating in a reactive functional group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry).

-

Covalently couple the this compound derivative to a solid support matrix (e.g., NHS-activated Sepharose beads).

-

Thoroughly wash the resin to remove any unreacted this compound derivative.

-

Prepare a control resin with the linker arm alone to identify non-specific binders.

-

-

Cell Lysate Preparation:

-

Culture a relevant leukemia cell line (e.g., Jurkat or K562) to a high density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with the this compound-conjugated resin and the control resin for 2-4 hours at 4°C with gentle rotation.

-

Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive elution buffer (containing a high concentration of free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are unique to the this compound resin lane compared to the control lane.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.

Protocol:

-

Cell Treatment:

-

Culture leukemia cells and treat with varying concentrations of this compound or a vehicle control for a defined period.

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a control.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing stabilized, unbound target protein) from the precipitated, denatured proteins by centrifugation.

-

Quantify the amount of a specific candidate target protein in the soluble fraction using Western blotting or an ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for each this compound concentration.

-

The binding of this compound to its target is expected to increase the thermal stability of the protein, resulting in a shift of the melting curve to a higher temperature.

-

Determine the EC50 for target engagement by plotting the shift in melting temperature against the this compound concentration.

-

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the target identification process.

Caption: Experimental workflow for this compound target identification.

Caption: Generalized signaling pathway potentially affected by this compound.

An In-depth Technical Guide on the Structure-Activity Relationship of Mycophenolate Mofetil

Disclaimer: The initial query for "Moflomycin" yielded no specific results, suggesting a possible misspelling or reference to a non-publicly documented compound. This guide has been prepared based on the assumption that the intended topic was Mycophenolate Mofetil (MMF) , a widely known immunosuppressive drug with a similar name.

Introduction

Mycophenolate mofetil (MMF) is an important immunosuppressive agent utilized extensively in clinical practice to prevent the rejection of transplanted organs, including kidney, heart, and liver transplants.[1][2] It also sees off-label use in the management of various autoimmune diseases.[2][3] MMF is a prodrug that undergoes rapid and complete conversion in the body to its biologically active metabolite, mycophenolic acid (MPA).[4] MPA is a reversible, non-competitive inhibitor of the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH). This guide provides a detailed overview of the mechanism of action, structure-activity relationships (SAR), and key experimental protocols related to Mycophenolate Mofetil and its active metabolite, Mycophenolic Acid.

Mechanism of Action

The immunosuppressive effect of Mycophenolate Mofetil is primarily mediated by its active metabolite, Mycophenolic Acid (MPA). MPA selectively inhibits the type II isoform of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme that is crucial for the de novo synthesis of guanosine nucleotides. T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, unlike other cell types that can utilize the salvage pathway for purine synthesis.

The key steps in the mechanism of action are:

-

Inhibition of IMPDH: MPA potently inhibits IMPDH, leading to the depletion of guanosine triphosphate (GTP).

-

Selective Cytostatic Effect: The depletion of guanosine nucleotides has a more pronounced cytostatic effect on lymphocytes than on other cell types, leading to the inhibition of their proliferation.

-

Suppression of Immune Response: By inhibiting lymphocyte proliferation, MPA suppresses cell-mediated immune responses and antibody formation.

-

Induction of Apoptosis: MPA can also induce apoptosis in activated T-lymphocytes.

-

Inhibition of Adhesion Molecules: By depleting guanosine nucleotides, MPA interferes with the glycosylation and expression of adhesion molecules, which in turn reduces the recruitment of lymphocytes and monocytes to sites of inflammation.

-

Anti-inflammatory Effects: MPA also exerts anti-inflammatory effects by depleting tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide and tissue-damaging peroxynitrite.

The following diagram illustrates the signaling pathway of Mycophenolate Mofetil's mechanism of action.

Structure-Activity Relationship (SAR) Studies

While extensive SAR studies directly on the Mycophenolate Mofetil prodrug are not widely published, numerous investigations have focused on modifying the core structure of its active form, Mycophenolic Acid, to enhance its therapeutic properties and reduce side effects. Research efforts have been directed towards synthesizing novel derivatives and analogs of MPA with improved potency, selectivity, and pharmacokinetic profiles.

The following table summarizes the structure-activity relationships of some representative Mycophenolic Acid analogs.

| Compound/Analog | Modification | Biological Activity | Reference |

| Mycophenolic Acid (MPA) | Parent compound | Potent inhibitor of IMPDH, immunosuppressive. | |

| Mycophenolate Mofetil (MMF) | 2-morpholinoethyl ester of MPA | Prodrug with improved bioavailability compared to MPA. | |

| Mycophenolate Sodium (MPS) | Sodium salt of MPA | Enteric-coated formulation to reduce gastrointestinal side effects. | |

| MPA-Thalidomide Hybrid (3d) | Hybrid molecule of MPA and thalidomide | Superior immunosuppressive activity compared to MPA in a mixed lymphocyte reaction assay; less cytotoxic. | |

| Mycophenolic Adenine Dinucleotides (MADs) | MPA derivatives designed to extend into the adenosine binding site of IMPDH | Resistant to glucuronidation, suggesting improved pharmacological properties. | |

| Mycophenolic Acid Hydroxamic Acid (MAHA) | Hydroxamic acid analog of MPA | Dual inhibitor of IMPDH and histone deacetylase (HDAC). | |

| MPA Analogs with Modified Side Chain | Alterations in the hexenoic acid side chain | Modifications can impact potency and selectivity. The double bond and the length of the side chain are important for activity. | |

| MPA Analogs with Modified Phthalide Ring | Substitutions on the aromatic ring | Can influence binding to the IMPDH enzyme. |

Experimental Protocols

The evaluation of the immunosuppressive activity of Mycophenolate Mofetil and its analogs involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

1. IMPDH Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of IMPDH. The conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP) is monitored, typically by measuring the formation of NADH from NAD+.

-

Methodology:

-

Recombinant human IMPDH (type I or type II) is purified.

-

The enzyme is incubated with varying concentrations of the test compound (e.g., MPA or its analogs).

-

The reaction is initiated by adding the substrates, IMP and NAD+.

-

The rate of NADH formation is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.

-

The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

-

2. Mixed Lymphocyte Reaction (MLR) Assay

-

Principle: The MLR assay is an in vitro model of T-cell activation and proliferation in response to allogeneic stimulation, mimicking the initial phase of transplant rejection.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors (responder and stimulator cells).

-

Stimulator cells are treated with mitomycin C or irradiation to prevent their proliferation.

-

Responder cells are co-cultured with the treated stimulator cells in the presence of varying concentrations of the test compound.

-

After a defined incubation period (typically 5-7 days), T-cell proliferation is measured. This is commonly done by assessing the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or by using a colorimetric assay (e.g., MTT or WST-1).

-

The IC50 value for the inhibition of lymphocyte proliferation is determined.

-

3. Cytotoxicity Assay

-

Principle: This assay assesses the toxicity of a compound against different cell lines, including lymphocytes and non-lymphoid cells, to determine its selectivity.

-

Methodology:

-

Cells (e.g., Jurkat T-cells, PBMCs, or a non-lymphoid cell line like HEK293) are seeded in microtiter plates.

-

The cells are treated with a range of concentrations of the test compound.

-

After an incubation period (e.g., 24-72 hours), cell viability is measured using methods such as the MTT assay, trypan blue exclusion, or flow cytometry with viability dyes (e.g., propidium iodide).

-

The CC50 value (the concentration of the compound that causes 50% cell death) is calculated.

-

The following diagram illustrates a general workflow for the screening and evaluation of novel Mycophenolic Acid analogs.

Conclusion

Mycophenolate Mofetil remains a cornerstone of immunosuppressive therapy. Its mechanism of action, centered on the inhibition of IMPDH by its active metabolite Mycophenolic Acid, provides a selective means of controlling lymphocyte proliferation. While MMF itself is an optimized prodrug, ongoing research into the structure-activity relationships of MPA continues to yield novel analogs with potentially improved therapeutic profiles. The development of hybrid molecules, dual inhibitors, and derivatives with enhanced pharmacokinetic properties demonstrates the continued importance of medicinal chemistry efforts in refining the therapeutic potential of this important class of drugs. The experimental protocols outlined in this guide provide a framework for the continued evaluation and discovery of next-generation immunosuppressants based on the mycophenolic acid scaffold.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mycophenolate mofetil may serve as a steroid-sparing agent for sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycophenolate mofetil: pharmacokinetics, mechanism of action and applications in dermatology_Chemicalbook [chemicalbook.com]

Methodological & Application

In Vitro Assay Protocols for Novel Antimicrobial Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of novel chemical entities for their therapeutic potential is a cornerstone of drug discovery and development. In vitro assays serve as the initial and critical step in identifying and characterizing the biological activity of new compounds. This document provides detailed application notes and protocols for two fundamental types of in vitro assays: antibacterial susceptibility testing and cytotoxicity assessment. These protocols are designed to offer a robust framework for the preliminary screening of compounds, such as the conceptual "Moflomycin," to determine their efficacy and safety profile.

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1]

Experimental Protocol

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

-

Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at the appropriate temperature for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation

The results of the broth microdilution assay can be summarized in the following table:

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | 2 |

| Escherichia coli | This compound | 8 |

| Pseudomonas aeruginosa | This compound | 16 |

| Enterococcus faecalis | This compound | 4 |

| Streptococcus pneumoniae | This compound | 1 |

Experimental Workflow

Caption: Workflow for Broth Microdilution Assay.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol

-

Cell Seeding:

-

Seed a mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Data Presentation

The results of the MTT assay can be summarized in the following table:

| Cell Line | Compound | Exposure Time (h) | IC₅₀ (µM) |

| HeLa | This compound | 24 | 50 |

| HeLa | This compound | 48 | 35 |

| HEK293 | This compound | 24 | > 100 |

| HEK293 | This compound | 48 | 85 |

Experimental Workflow

Caption: Workflow for the MTT Cytotoxicity Assay.

Hypothetical Mechanism of Action Pathway

In vitro assays can provide initial clues into a compound's mechanism of action. For example, if a compound shows potent antibacterial activity with low cytotoxicity, it may target a pathway specific to bacteria, such as cell wall synthesis. Fosfomycin, for instance, inhibits the MurA enzyme, which is a key step in peptidoglycan synthesis.[3]

Caption: Hypothetical Inhibition of Peptidoglycan Synthesis.

References

Application Notes and Protocols for Mycophenolic Acid (MPA) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Mycophenolic Acid (MPA), the active metabolite of Mycophenolate Mofetil (MMF), in cell culture experiments. MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides.[1][2][3][4] This mechanism of action makes MPA particularly effective in targeting rapidly proliferating cells that are highly dependent on this pathway, such as lymphocytes.[2] These notes offer detailed protocols for assessing the effects of MPA on cell viability, apoptosis, and cell cycle progression, along with a summary of its impact on various cell lines and signaling pathways.

Data Presentation

Table 1: IC50 Values of Mycophenolic Acid (MPA) in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Mycophenolic Acid in various cancer and non-cancer cell lines.

| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay Method |

| AGS | Human Gastric Adenocarcinoma | < 0.5 µg/mL (~1.56 µM) | 72 | CCK-8 |

| NCI-N87 | Human Gastric Carcinoma | < 0.5 µg/mL (~1.56 µM) | 72 | CCK-8 |

| HCT-8 | Human Ileocecal Adenocarcinoma | < 0.5 µg/mL (~1.56 µM) | 72 | CCK-8 |

| A2780 | Human Ovarian Carcinoma | < 0.5 µg/mL (~1.56 µM) | 72 | CCK-8 |

| BxPC-3 | Human Pancreatic Adenocarcinoma | < 0.5 µg/mL (~1.56 µM) | 72 | CCK-8 |

| KATO III | Human Gastric Carcinoma | Intermediate Sensitivity | 72 | CCK-8 |

| SNU-1 | Human Gastric Carcinoma | Intermediate Sensitivity | 72 | CCK-8 |

| K562 | Human Chronic Myelogenous Leukemia | Intermediate Sensitivity | 72 | CCK-8 |

| HeLa | Human Cervical Adenocarcinoma | Intermediate Sensitivity | 72 | CCK-8 |

| Hs746T | Human Gastric Carcinoma | > 20 µg/mL (> 62.4 µM) | 72 | CCK-8 |

| PANC-1 | Human Pancreatic Carcinoma | > 20 µg/mL (> 62.4 µM) | 72 | CCK-8 |

| HepG2 | Human Hepatocellular Carcinoma | > 20 µg/mL (> 62.4 µM) | 72 | CCK-8 |

| MCF-7 | Human Breast Adenocarcinoma | > 20 µg/mL (> 62.4 µM) | 72 | CCK-8 |

| MOLT-4 | Human T-lymphoblastic Leukemia | Not specified | Not specified | Not specified |

| THP-1 | Human Acute Monocytic Leukemia | Not specified | Not specified | Not specified |

| U937 | Human Histiocytic Lymphoma | Not specified | Not specified | Not specified |

| ARPE19 | Human Retinal Pigment Epithelial | Proliferation inhibited at ≥0.025 µg/mL (~0.078 µM) | 24 and 72 | BrdU & MTT |

Note: The conversion from µg/mL to µM is based on the molar mass of Mycophenolic Acid (320.34 g/mol ).

Signaling Pathways